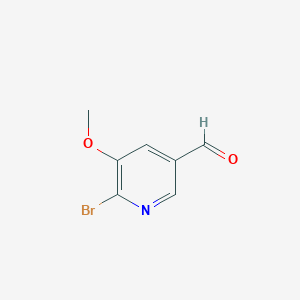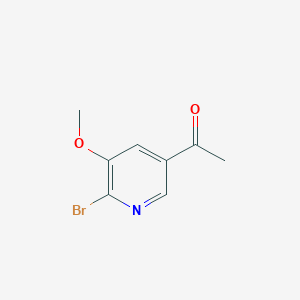
6-Bromo-5-methoxypyridine-3-carbaldehyde
Übersicht
Beschreibung
6-Bromo-5-methoxypyridine-3-carbaldehyde is an organic compound with the CAS Number: 1256833-92-7 . It has a molecular weight of 216.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BrNO2/c1-11-6-2-5 (4-10)3-9-7 (6)8/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Crystallography and Molecular Structure
6-Bromo-5-methoxypyridine-3-carbaldehyde is utilized in crystallography studies. For example, molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylylhydrazone are paired by aminocarbonyl hydrogen bonds, forming ribbon-like structures, which aids in understanding molecular interactions and crystal formation (Ali, Halim & Ng, 2005).
2. Synthesis of Bioactive Compounds
This compound is used in synthesizing bioactive molecules. An efficient synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine and serotonin receptors antagonists, has been described, showcasing its role in developing therapeutic agents (Hirokawa, Horikawa & Kato, 2000).
3. Catalysis in Organic Chemistry
It also finds applications in catalysis. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, is cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst, demonstrating its use in organic synthesis and catalytic processes (Cho & Kim, 2008).
4. Supramolecular Chemistry
In supramolecular chemistry, this compound is used as a building block. Its structure and vibrational spectra are studied to understand its role in forming supramolecular complexes and as a ligand for transition metal catalysts and luminescent complexes (Brito, Lopes, Ildiz & Fausto, 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/g
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis and pharmaceutical production .
Action Environment
The action, efficacy, and stability of 6-Bromo-5-methoxypyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
6-bromo-5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMJPSFPSUUPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3226581.png)






![4-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B3226631.png)



